Lipophilicity Enhancement by 3-CF₃ Group
The trifluoromethyl group at position 3 substantially increases lipophilicity compared to the non-fluorinated parent scaffold. The calculated LogP of 2-bromo-4-chloro-3-(trifluoromethyl)pyridine is 3.52 , whereas 2-bromo-4-chloropyridine (lacking the CF₃ group) has a LogP of 2.50 . This difference of 1.02 log units corresponds to approximately a 10.5-fold increase in octanol–water partition coefficient, which can translate into improved membrane permeability and metabolic stability in drug candidates derived from this building block.
| Evidence Dimension | Calculated LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.52 (2-bromo-4-chloro-3-(trifluoromethyl)pyridine) |
| Comparator Or Baseline | 2-bromo-4-chloropyridine: LogP = 2.50 |
| Quantified Difference | ΔLogP = +1.02 (≈10.5-fold increase in lipophilicity) |
| Conditions | Computational prediction using fragment-based method (XLogP3); values retrieved from Chemsrc and Molbase databases |
Why This Matters
A 10-fold increase in lipophilicity directly affects the ADME profile of final drug molecules; procurement of the CF₃-containing building block eliminates the need for late-stage trifluoromethylation, which is often low-yielding and requires hazardous reagents.
